Tert-butyl 3,3-dicyanoazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3,3-dicyanoazetidine-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a 3,3-dicyanoazetidine-1-carboxylate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl alcohol and dicyanoazetidine.
Reaction Conditions: The reaction involves the esterification of dicyanoazetidine with tert-butyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the cyano groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides are used, often in the presence of a strong base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Derivatives with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 3,3-dicyanoazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Tert-butyl 3-iodoazetidine-1-carboxylate: Similar structure but with an iodine atom instead of cyano groups.
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar structure but with a ketone group instead of cyano groups.
Uniqueness: Tert-butyl 3,3-dicyanoazetidine-1-carboxylate is unique due to its dicyanoazetidine moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
tert-butyl 3,3-dicyanoazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13/h6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTGQDTYRRPRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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